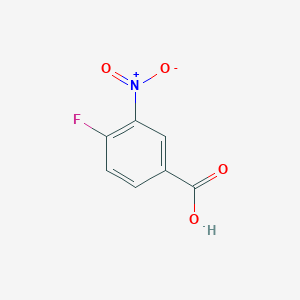

4-Fluoro-3-nitrobenzoic acid

Overview

Description

4-Fluoro-3-nitrobenzoic acid (C₇H₄FNO₄, molecular weight 185.11 g/mol, CAS 453-71-4) is a nitroaromatic compound characterized by a fluorine substituent at the 4-position and a nitro group at the 3-position on the benzoic acid scaffold . Its electron-withdrawing substituents (fluoro and nitro groups) render it highly reactive in nucleophilic aromatic substitution (SNAr) and esterification reactions, making it a versatile intermediate in organic synthesis .

The compound is widely used to construct heterocyclic frameworks, including benzimidazoles, benzodiazepines, and quinoxalines, which are critical in medicinal chemistry for developing antitubercular, anticholinesterase, and kinase-inhibiting agents . For example, derivatives synthesized from this compound exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values <0.2 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-fluorobenzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Another method involves the oxidation of 4-fluoro-3-nitrotoluene using an oxidizing agent such as potassium permanganate or chromic acid . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput . The process typically includes the nitration of 4-fluorobenzoic acid followed by purification steps such as recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under basic conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Nucleophilic Aromatic Substitution: Sodium hydroxide, amines or thiols, dimethyl sulfoxide as solvent.

Esterification: Methanol or ethanol, sulfuric acid as catalyst.

Major Products Formed

Reduction: 4-Fluoro-3-aminobenzoic acid.

Nucleophilic Aromatic Substitution: 4-Amino-3-nitrobenzoic acid derivatives.

Esterification: Methyl 4-fluoro-3-nitrobenzoate.

Scientific Research Applications

Pharmaceutical Development

4-Fluoro-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the development of anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance the efficacy and selectivity of pharmaceutical agents.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound can lead to the creation of potent anti-inflammatory compounds. For instance, the synthesis of novel benzimidazoles using this compound has shown promising antimycobacterial activity, indicating its potential in developing treatments for infections .

Agrochemical Formulations

In agrochemicals, this compound is utilized in the formulation of herbicides and pesticides. Its application contributes to effective crop protection while minimizing environmental impacts.

Data Table: Agrochemical Applications

| Application | Description |

|---|---|

| Herbicide Development | Used to synthesize selective herbicides that target specific weed species. |

| Pesticide Formulation | Enhances the efficacy of pesticides against pests while reducing toxicity to non-target organisms. |

Material Science

The compound is also employed in material science for creating advanced materials, including polymers and coatings. These materials exhibit enhanced durability and performance characteristics.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for identifying and quantifying other chemical substances with high precision. Its ability to form stable complexes with various analytes makes it invaluable in analytical methods.

Example: Reagent in Chromatography

The compound has been successfully used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures, showcasing its utility in research laboratories .

Organic Synthesis

As a building block in organic synthesis, this compound facilitates the creation of complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways.

Data Table: Synthetic Applications

| Synthesis Type | Description |

|---|---|

| Benzimidazole Synthesis | Acts as a starting reagent for synthesizing benzimidazoles with biological activity. |

| Triazino Compounds | Used in solid-phase synthesis of trisubstituted triazino derivatives with potential therapeutic applications. |

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitrobenzoic acid is primarily related to its functional groups. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways . The fluoro substituent enhances the compound’s reactivity towards nucleophilic aromatic substitution, allowing it to form a wide range of derivatives . These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .

Comparison with Similar Compounds

Chemical Reactivity

Substituent Effects on Reactivity

- 4-Fluoro-3-nitrobenzoic acid: The fluorine atom enhances electrophilicity at the 4-position, facilitating SNAr reactions. For instance, esterification with methanol under H₂SO₄ catalysis achieves 92% yield , while displacement of fluorine with amines in benzimidazole synthesis proceeds efficiently .

- 2-Chloro-3-nitrobenzoic acid : The chlorine atom, though electron-withdrawing, is less electronegative than fluorine. This results in slower SNAr kinetics but allows for selective displacement in multi-step syntheses .

- 4-Methyl-3-nitrobenzoic acid : The methyl group (electron-donating) deactivates the aromatic ring, reducing reactivity in SNAr. This compound is primarily used in amide couplings rather than substitution reactions .

Table 1: Comparative Reactivity in Esterification

| Compound | Reactant | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Methanol | H₂SO₄ | 92 | |

| This compound | Ethanol | H₂SO₄ | 75 | |

| 2-Chloro-3-nitrobenzoic acid | Methanol | H₂SO₄ | 85* | Inferred |

*Note: *Estimated based on analogous reactions in .

Physical Properties

Table 2: Thermodynamic and Solubility Profiles

| Compound | Melting Point (°C) | pKa | Solubility (95% ethanol) | Reference |

|---|---|---|---|---|

| This compound | 123–126 | 3.54 | High | |

| 3-Nitrobenzoic acid | 142–144 | 3.47 | Moderate | N/A |

| 4-Methyl-3-nitrobenzoic acid | 150–152 | 3.70* | Low |

*Note: *Predicted using Hammett substituent constants.

The fluorine substituent lowers the melting point compared to non-fluorinated analogues due to reduced molecular symmetry and weaker intermolecular forces .

Table 3: Bioactivity of Benzimidazole Derivatives

Fluorinated derivatives show enhanced antitubercular potency due to improved membrane permeability and target binding, whereas chlorinated analogues excel in kinase inhibition .

Biological Activity

4-Fluoro-3-nitrobenzoic acid (FNBA) is a compound that has garnered attention in various fields of biological research due to its versatile applications and significant biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various pathogens.

This compound is characterized by the presence of a fluoro group at the para position and a nitro group at the meta position relative to the carboxylic acid group. Its chemical formula is , with a molar mass of 187.12 g/mol. The compound typically appears as a light yellow to tan powder or crystals, with a melting point ranging from 119 to 126 °C .

The synthesis of FNBA often involves the nitration of 4-fluorobenzoic acid under controlled conditions. This reaction yields FNBA along with other by-products, necessitating purification processes to isolate the desired compound .

1. Antimycobacterial Activity

Recent studies have demonstrated that FNBA serves as a precursor in synthesizing novel benzimidazole compounds with notable antimycobacterial properties. For instance, a study synthesized seven benzimidazole derivatives from FNBA and evaluated their activity against Mycobacterium tuberculosis strains. Three of these derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) below 0.2 µM . The most potent compound showed an MIC of 0.112 µM against the susceptible strain and 6.12 µM against the isoniazid-resistant strain.

| Compound Name | MIC (µM) against MTB-H 37Rv | MIC (µM) against INH-resistant MTB |

|---|---|---|

| Compound A | 0.112 | 6.12 |

| Compound B | 0.15 | 8.00 |

| Compound C | 0.18 | 7.50 |

This highlights FNBA's potential as a building block in developing effective antimycobacterial agents.

2. Fluorescent Probes in Biological Research

FNBA is also utilized as a fluorescent probe in biological research, particularly for labeling proteins and peptides. This application aids in visualizing interactions within biological systems, including studies on protein-DNA interactions . The fluorescent properties of FNBA allow for enhanced detection sensitivity in various assays, making it a valuable tool in biochemical research.

3. Inhibition of Enzymatic Activity

Research indicates that FNBA derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission, and their inhibition can have therapeutic implications for conditions like Alzheimer's disease . The development of such inhibitors from FNBA demonstrates its significance in drug discovery.

Case Study: Antimycobacterial Derivatives

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives from FNBA and tested their antimycobacterial activity against clinical isolates of M. tuberculosis. The study concluded that specific modifications to the benzimidazole core structure significantly enhanced the compounds' efficacy against resistant strains, suggesting that FNBA can be effectively utilized to combat resistant tuberculosis strains .

Case Study: Protein Labeling

Another investigation focused on using FNBA as a fluorescent label for studying protein interactions in live cells. The study demonstrated that proteins labeled with FNBA could be tracked in real-time, providing insights into cellular processes such as signal transduction and gene expression dynamics .

Q & A

Q. Basic: What are the key physicochemical properties of 4-fluoro-3-nitrobenzoic acid relevant to experimental design?

Answer:

this compound (C₇H₄FNO₄, MW 185.11) is a crystalline solid with a melting point of 123–126°C . Key properties include:

- Solubility : 50 mg/mL in 95% ethanol, yielding a clear pale-yellow solution .

- Hazard Profile : Classified as Acute Toxicity Category 4 (oral), Skin/Irritation Category 2, and STOT SE 3 (respiratory system target) .

- Spectral Data : The ¹H NMR (DMSO-d₆) of its methyl ester derivative shows peaks at δ 8.58 (dd, J = 2, 7.2 Hz), 8.30–8.39 (m), and 7.75 (dd, J = 8.8, 11.2 Hz) .

Methodological Note : Pre-dry solvents for reactions involving this compound to avoid side reactions. Use N95 masks, gloves, and eye protection during handling .

Q. Basic: What are standard synthetic routes to this compound derivatives for heterocyclic synthesis?

Answer:

The compound serves as a precursor for heterocycles (e.g., benzimidazoles, triazines) via:

- Esterification : React with methanol and H₂SO₄ (91% yield) or SOCl₂ (93% yield) to form methyl 4-fluoro-3-nitrobenzoate .

- Acylation : Convert to 4-fluoro-3-nitrobenzoyl chloride using oxalyl chloride/DMF (94% crude yield) for subsequent amide couplings .

Table 1: Reaction Optimization for Ester Synthesis

| Reagent | Conditions | Yield | Key Reference |

|---|---|---|---|

| H₂SO₄/MeOH | Reflux, 3 h | 91% | |

| SOCl₂/MeOH | 70°C, 2 h | 92.9% |

Q. Advanced: How can regioselectivity challenges be addressed in Pictet-Spengler reactions using this compound?

Answer:

The nitro and fluorine groups direct electrophilic substitution. For example:

- Non-traditional Pictet-Spengler Cyclization : Use soluble polymer supports to enforce regioselectivity. The nitro group deactivates the ring, favoring attack at the fluorine-adjacent position .

- Computational Validation : Density Functional Theory (DFT) can predict reactive sites by analyzing electron density maps (e.g., Mulliken charges) .

Methodological Note : Monitor reaction progress via TLC (Petroleum ether:EtOAc = 5:1) and confirm regiochemistry using NOESY or X-ray crystallography.

Q. Advanced: What strategies mitigate nitro group instability during multi-step synthesis?

Answer:

Nitro groups are prone to reduction under catalytic hydrogenation. Mitigation approaches:

- Protective Intermediates : Convert nitro to stable intermediates (e.g., methyl esters) before harsh conditions .

- Alternative Reductants : Use Fe/NH₄Cl in ethanol for selective reduction without degrading the fluorine substituent .

Case Study : In antituberculosis agent synthesis, Fe-mediated reduction of nitro to amine preserved the fluoro group .

Q. Advanced: How can computational tools enhance the design of this compound-based enzyme inhibitors?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cholinesterases). The nitro group’s electron-withdrawing effect enhances binding to catalytic serine .

- ADMET Prediction : SwissADME predicts pharmacokinetics; the compound’s LogP (~1.5) suggests moderate blood-brain barrier permeability .

Table 2: Docking Scores for Benzimidazole Derivatives

| Derivative | Target Enzyme | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 11 | Acetylcholinesterase | -9.3 | |

| 4a | Plasmodium G6PD | -8.7 |

Q. Advanced: What analytical methods resolve contradictions in spectral data for derivatives?

Answer:

Discrepancies in NMR or MS data can arise from tautomerism or impurities. Solutions:

- High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ at m/z 186.1174 for C₇H₅FNO₄⁺) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing aromatic protons in crowded regions) .

Example : In methyl ester synthesis, ¹³C NMR confirmed the carbonyl at δ 165.2 ppm, ruling out residual acid .

Q. Basic: How is this compound utilized in polymer-supported combinatorial chemistry?

Answer:

- Solid-Phase Synthesis : Immobilize the acid on Wang resin via carbodiimide coupling (DIC/HOBt). Subsequent acylation/cyclization yields imidazoles or triazines .

- Cleavage Conditions : Use TFA/H₂O (95:5) to release products without nitro group degradation .

Methodological Note : Monitor resin loading via Kaiser test and optimize coupling time (typically 12–24 h).

Q. Advanced: What are the challenges in crystallizing this compound derivatives, and how are they overcome?

Answer:

- Low Solubility : Use mixed solvents (e.g., DMSO/EtOAc) for slow vapor diffusion.

- Twinned Crystals : Employ SHELXL for refinement against high-resolution data (<1.0 Å) .

Case Study : For SARS-CoV-2 protease inhibitors, X-ray diffraction at 100 K resolved fluorine positional disorder .

Properties

IUPAC Name |

4-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJWTAQWPVBIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196465 | |

| Record name | 4-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-71-4 | |

| Record name | 4-Fluoro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 453-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XU69FAU2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.